molecular formula C19H15F2N3O4S B2544382 1-(3,4-difluorophenyl)-2-(4-nitrobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine CAS No. 899739-33-4

1-(3,4-difluorophenyl)-2-(4-nitrobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

Cat. No.: B2544382
CAS No.: 899739-33-4
M. Wt: 419.4
InChI Key: QIEZCHPRAFRVNP-UHFFFAOYSA-N
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Description

1-(3,4-difluorophenyl)-2-(4-nitrobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a synthetic organic compound that belongs to the class of pyrrolo[1,2-a]pyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-difluorophenyl)-2-(4-nitrobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrrolo[1,2-a]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 3,4-difluorophenyl group: This step might involve a substitution reaction using a fluorinated aromatic compound.

    Attachment of the 4-nitrobenzenesulfonyl group: This can be done through sulfonylation reactions using reagents like sulfonyl chlorides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-difluorophenyl)-2-(4-nitrobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could involve reagents like sodium borohydride or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,4-difluorophenyl)-2-(4-nitrobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-difluorophenyl)-2-(4-methylbenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
  • 1-(3,4-difluorophenyl)-2-(4-chlorobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

Uniqueness

1-(3,4-difluorophenyl)-2-(4-nitrobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is unique due to the presence of both the difluorophenyl and nitrobenzenesulfonyl groups, which might confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

1-(3,4-difluorophenyl)-2-(4-nitrobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. The compound features a pyrrolo[1,2-a]pyrazine core with significant substitutions that enhance its reactivity and biological interactions. This article delves into the biological activity of this compound, focusing on its potential applications in cancer therapy and other therapeutic areas.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

  • Pyrrolo[1,2-a]pyrazine core : This bicyclic structure is known for its pharmacological relevance.
  • 3,4-Difluorophenyl group : Enhances lipophilicity and may influence binding interactions with biological targets.
  • 4-Nitrobenzenesulfonyl moiety : Acts as a good leaving group in nucleophilic substitutions.

These structural components contribute to the compound's potential as a therapeutic agent.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. Specifically:

  • Kinase Inhibition : Studies have shown that modifications in the structure can enhance binding affinity to key kinases such as fibroblast growth factor receptor 1 (FGFR1) and c-Met. These kinases play crucial roles in cancer progression and metastasis .
  • Mechanism of Action : The compound's ability to inhibit these kinases suggests it may disrupt critical signaling pathways involved in tumor growth.

Interaction Studies

Interaction studies employing molecular docking simulations and enzyme-linked immunosorbent assays (ELISAs) have been conducted to evaluate the binding affinity of this compound with various biological targets. These studies provide insights into the mechanism of action and guide further optimization for enhanced efficacy .

Comparative Biological Activity

To better understand the potential of this compound in comparison to other compounds with similar structures, the following table summarizes related compounds and their biological activities:

Compound NameStructure FeaturesBiological Activity
6-(1-Methyl-1H-pyrazol-4-yl)-pyrido[3,2-b]pyrazineContains pyrazole and pyridine ringsKinase inhibition
N-(5-bromo-2-methylpyridin-3-yl)benzenesulfonamideSulfonamide moiety with a pyridine ringAnticancer properties
Pyrido[1,2-a]pyrazinesGeneral class with varying substitutionsDiverse biological activities

This table illustrates the diverse biological activities associated with similar structural frameworks.

In Vitro Studies

In vitro studies have demonstrated that derivatives of pyrrolo[1,2-a]pyrazine exhibit antiproliferative activity against various cancer cell lines. For instance:

  • Cell Lines Tested : Research has shown that certain derivatives can significantly inhibit cell proliferation in breast, colon, and lung cancer cell lines .
  • Mechanisms Explored : The lack of inhibitory activity against specific enzymes like dihydrofolate reductase (DHFR) suggests that antiproliferative effects are mediated through alternative mechanisms .

Preclinical Models

Preliminary studies using animal models have indicated promising results for the use of this compound in treating cancers associated with aberrant kinase activity. These studies often assess tumor growth inhibition and overall survival rates in treated versus control groups.

Properties

IUPAC Name

1-(3,4-difluorophenyl)-2-(4-nitrophenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O4S/c20-16-8-3-13(12-17(16)21)19-18-2-1-9-22(18)10-11-23(19)29(27,28)15-6-4-14(5-7-15)24(25)26/h1-9,12,19H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEZCHPRAFRVNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC(=C(C=C3)F)F)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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